

# Spectroscopic data for 3-Fluorophenylacetic acid (NMR, IR, MS)

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## Compound of Interest

Compound Name: 3-Fluorophenylacetic acid

Cat. No.: B181358

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## An In-depth Technical Guide on the Spectroscopic Data of 3-Fluorophenylacetic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluorophenylacetic acid**, a compound often utilized as a building block in the synthesis of various pharmaceutical and chemical entities.<sup>[1][2]</sup> The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data

The spectroscopic data for **3-Fluorophenylacetic acid** is summarized in the tables below. This information is crucial for the structural elucidation and quality control of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.<sup>[3][4][5]</sup> The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3-Fluorophenylacetic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	-COOH
~7.30	Triplet of doublets	1H	Ar-H
~7.05	Doublet	1H	Ar-H
~6.95	Doublet	1H	Ar-H
~6.90	Triplet	1H	Ar-H
3.65	Singlet	2H	-CH <sub>2</sub> -

Disclaimer: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **3-Fluorophenylacetic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~177	C=O
~163 (d, J $\approx$ 245 Hz)	C-F
~136 (d, J $\approx$ 7 Hz)	Ar-C
~130 (d, J $\approx$ 8 Hz)	Ar-CH
~125 (d, J $\approx$ 3 Hz)	Ar-CH
~116 (d, J $\approx$ 21 Hz)	Ar-CH
~114 (d, J $\approx$ 22 Hz)	Ar-CH
~40	-CH <sub>2</sub> -

Disclaimer: The chemical shifts and coupling constants (J) are approximate and can vary based on experimental conditions.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[6\]](#)[\[7\]](#)

Table 3: IR Spectroscopic Data for **3-Fluorophenylacetic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1700-1725	Strong	C=O stretch (Carboxylic Acid)
1600, 1480	Medium-Weak	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch
1000-1100	Strong	C-F stretch
680-900	Medium-Strong	C-H bend (Aromatic)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 4: Mass Spectrometry Data for **3-Fluorophenylacetic Acid**

m/z	Relative Intensity (%)	Assignment
154	100	[M] <sup>+</sup> (Molecular Ion)
109	High	[M - COOH] <sup>+</sup>
110	Moderate	[M - CO <sub>2</sub> ] <sup>+</sup>

Data obtained via electron ionization (EI).[\[12\]](#)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **3-Fluorophenylacetic acid**.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Fluorophenylacetic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[\[3\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[\[3\]](#)
- Data Acquisition: Transfer the solution to a clean NMR tube. Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for <sup>1</sup>H).[\[13\]](#)
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount of solid **3-Fluorophenylacetic acid** in a volatile solvent like methylene chloride.[\[14\]](#)
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[14\]](#)
- Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[\[14\]](#) A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry Protocol (Electron Ionization)

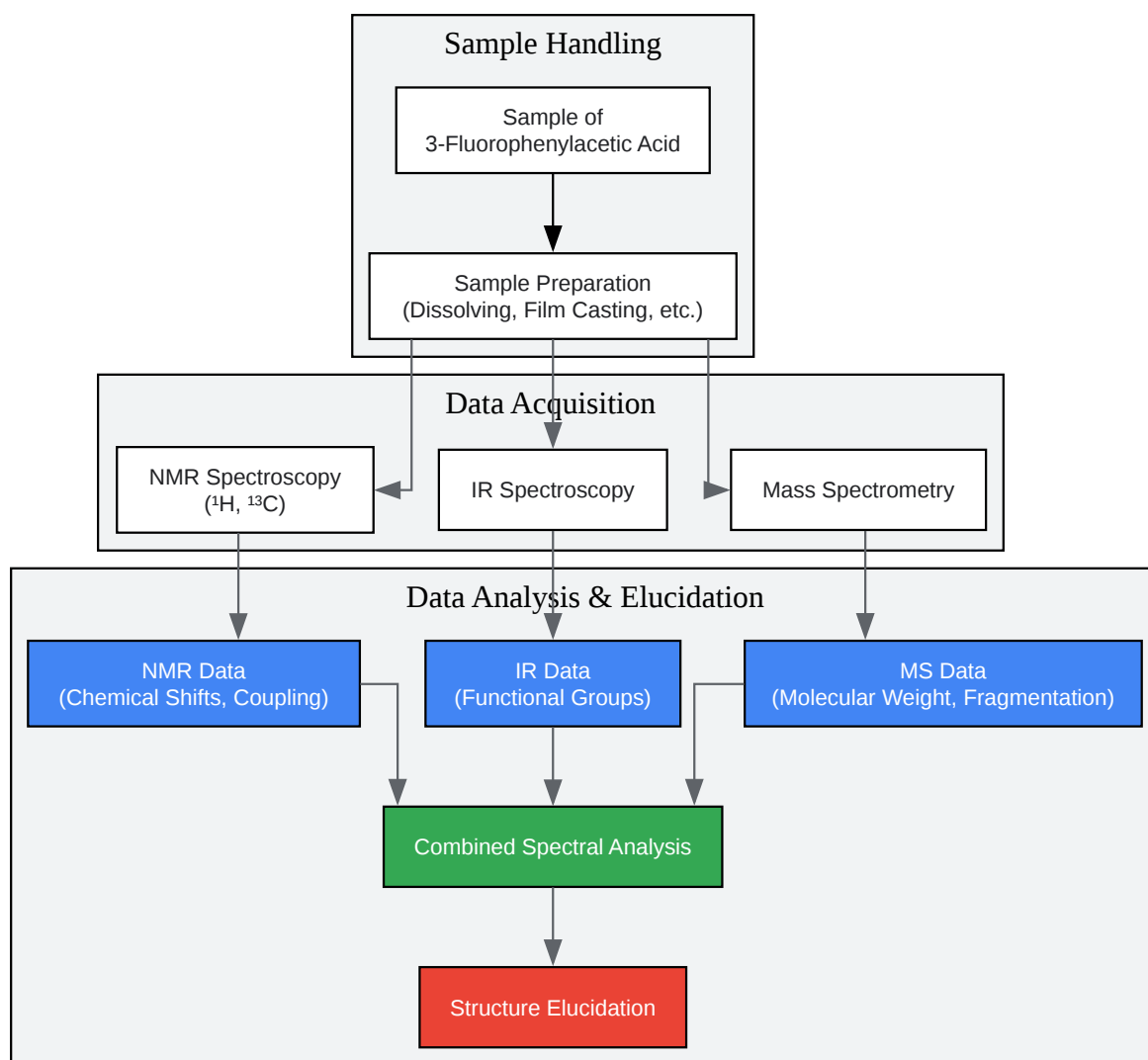
- Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer.[\[11\]](#) Heating may be required to achieve sufficient vapor pressure.

[8]

- Ionization: Bombard the sample molecules with a high-energy electron beam to induce ionization, typically forming a radical cation ( $[M]^+$ ).[\[8\]](#)[\[11\]](#)
- Mass Analysis: Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio using a magnetic field.[\[8\]](#)[\[11\]](#)
- Detection: Detect the ions and record their relative abundance to generate the mass spectrum.[\[8\]](#)

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluorophenylacetic acid**.



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Caption: Workflow for Spectroscopic Analysis of **3-Fluorophenylacetic Acid**.

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